molecular formula C10H10S B110530 2-Ethylbenzo[b]thiophene CAS No. 1196-81-2

2-Ethylbenzo[b]thiophene

Cat. No. B110530
CAS RN: 1196-81-2
M. Wt: 162.25 g/mol
InChI Key: JAABUGUCYZQMID-UHFFFAOYSA-N
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Description

2-Ethylbenzo[b]thiophene is a chemical compound that belongs to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of significant interest due to their diverse applications, particularly in the field of pharmaceuticals where they are used as selective estrogen receptor modulators and in other therapeutic areas.

Synthesis Analysis

The synthesis of 2-arylbenzo[b]thiophenes, which are closely related to 2-ethylbenzo[b]thiophenes, has been achieved through intramolecular cyclization methods. A novel approach for synthesizing 2-aryl-3-substituted benzo[b]thiophenes has been proposed, which involves an aromatic nucleophilic substitution reaction and Heck-type coupling, yielding the desired products in about 35% overall yield in 5 steps . Additionally, the synthesis of various 2-aminobenzo[b]thiophenes has been developed using palladium-catalyzed carbon-sulfur bond formation with Na2S2O3 as the sulfur source, providing an efficient and convenient method .

Molecular Structure Analysis

The molecular structure of 2-ethylbenzo[b]thiophene is characterized by the presence of an ethyl group attached to the second carbon of the benzo[b]thiophene core. The structural analysis of related compounds, such as 2-aminobenzo[b]thiophenes, has been facilitated by techniques like IR, 1H NMR, MS, and elemental analysis, confirming the formation of the desired products .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives exhibit a wide range of chemical reactivity. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives have been shown to undergo reversible photocyclization, producing red-colored closed-ring forms that are stable at elevated temperatures and can withstand numerous coloration/decoloration cycles . The reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate with benzoylacetonitrile has been explored, leading to the synthesis of various fused thiophene derivatives with potential pharmaceutical uses . Similarly, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl acetoacetate has been studied, resulting in the formation of novel pyridines, pyrazoles, and their fused derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethylbenzo[b]thiophene and its derivatives are influenced by their molecular structure. For example, the photochromic properties of certain benzo[b]thiophene derivatives have been investigated, revealing their potential for applications in materials science due to their thermally irreversible and fatigue-resistant characteristics . The Schiff base ethyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been synthesized and characterized, demonstrating the versatility of benzo[b]thiophene derivatives in forming stable and functional compounds .

Scientific Research Applications

Antitumor Activity2-Ethylbenzo[b]thiophene derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcin

Scientific Research Applications of 2-Ethylbenzo[b]thiophene

Antitumor Activity

2-Ethylbenzo[b]thiophene derivatives have been studied for their potential in antitumor applications. A study by Shams et al. (2010) explored the synthesis of various heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antiproliferative activity against various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).

Synthetic Chemistry

2-Ethylbenzo[b]thiophene is involved in various synthetic processes. David et al. (2005) proposed a method for synthesizing 2-arylbenzo[b]thiophenes, which are useful as selective estrogen receptor modulators. Their methodology yields 2-aryl-3-amino or phenoxybenzo[b]thiophenes, highlighting the compound's versatility in chemical synthesis (David et al., 2005). Furthermore, Fournier dit Chabert et al. (2004) developed an efficient phosphine-free palladium coupling for the synthesis of new 2-arylbenzo[b]thiophenes, providing direct access to novel structures of biological interest (Fournier dit Chabert et al., 2004).

Photochromic Properties

Uchida et al. (1990) synthesized 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which possess thermally irreversible and fatigue-resistant photochromic properties. These compounds, including 2-methylbenzo[b]thiophene derivatives, exhibited stable coloration/decoloration cycles, indicating their potential in photochromic applications (Uchida et al., 1990).

Synthesis of Dyes

Sabnis and Rangnekar (1989) researched the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes. The dyes synthesized from 2-aminothiophene derivatives displayed good coloration and fastness properties on polyester, demonstrating the compound's utility in dye synthesis (Sabnis & Rangnekar, 1989).

Pyrolysis Studies

Li et al. (2021) studied the pyrolysis mechanism of 3-ethynylebenzo[b]thiophene, a significant intermediate in the pyrolysis of thiophenes. Their findings contribute to the understanding of the thermal stability and decomposition pathways of such compounds (Li et al., 2021).

Safety And Hazards

While specific safety data for 2-Ethylbenzo[b]thiophene is not available, it’s important to handle all chemical substances with care. Always follow safety guidelines and use appropriate personal protective equipment .

Future Directions

Thiophene-based analogs have been of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

2-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABUGUCYZQMID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylbenzo[b]thiophene

Synthesis routes and methods

Procedure details

2-Ethylbenzo[b]thiophene was prepared by the method of Example 40A with benzo[b]thiophene (7.5 mmoles, 1.0 g), t-BuLi (1.7M, 8.9 mmoles, 5.3 ml), iodoethane (8.9 mmoles, 0.72 ml) and THF (20 ml). 1.2 g (99%) of a yellow liquid was isolated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
TV Shchedrinskaya, VP Litvinov… - Chemistry of …, 1973 - Springer
The influence of the temperature, of the natures of the initiator and of the initial compound, and of the concentrations of the reactants on the process and nature of the transformations of 2…
Number of citations: 1 link.springer.com
SD Brandt, L Carlino, PV Kavanagh… - Drug testing and …, 2020 - Wiley Online Library
Two groups of amphetamine‐like drugs with psychostimulant properties that were first developed during the course of scientific studies and later emerged as new psychoactive …
R Royer, P Demerseman, JP Lechartier… - The Journal of Organic …, 1962 - ACS Publications
November, 1962 Benzo [6] thiophene. Ill 3809 alkanes, which would be difficult to prepare, if at all, by other methods. For this purpose, we first synthesized many new 2-or 3-anisyl …
Number of citations: 19 pubs.acs.org
DC Neckers, FL Wagenaar, D Hauenstein… - The Journal of …, 1983 - ACS Publications
Synthetic approaches to 2-thia-3, 4-benzobicyclo [3.2. 0]-l, 3, 6-heptatriene and to 2-thia-3, 4-benzobicyclo-[3.2. 0]-1, 3-heptadiene required halogenated cyclobutanes derived from [T2a…
Number of citations: 7 pubs.acs.org
C Jongsma, F Bickelhaupt - Organic Mass Spectrometry, 1975 - Wiley Online Library
The behaviour of 2‐phosphanaphthalene, 3‐methyl‐phosphanaphthalene and 10‐methyl‐9‐phosphaanthracene upon electron‐impact has been compared with that of the carbon and …
JF dit Chabert, B Marquez, L Neville, L Joucla… - Bioorganic & medicinal …, 2007 - Elsevier
The synthesis based on palladium catalytic coupling of 38 new-arylated benzo[b]thiophenes or thiophenes is described in a few steps. We also report the direct arylation of the position …
Number of citations: 103 www.sciencedirect.com
AL Schleper, ML Bossi, VN Belov… - Beilstein Journal of …, 2019 - beilstein-journals.org
We present a new series of photochromic 1, 2-bis (2-ethylbenzo [b] thiophen-3-yl) perfluorocyclopentenes with an oxidized benzothiophene core (O) or a nonoxidized one, decorated …
Number of citations: 8 www.beilstein-journals.org
M Audit, P Demerseman, N Goasdoue… - Organic magnetic …, 1983 - Wiley Online Library
The relative abilities of weak Lewis bases to complex binuclear lanthanide(III)—silver(I) reagents were checked by inter‐ or intra‐ molecular competitions. Preferential complexation at …
R Tatsumi, M Fujio, S Takanashi… - Journal of medicinal …, 2006 - ACS Publications
Recent studies have suggested that the α7 nicotinic acetylcholine receptors play important roles in learning and memory. Herein, we describe our research of the structure−activity …
Number of citations: 52 pubs.acs.org
CJ Thompson, HJ Coleman… - Journal of …, 1967 - academic.oup.com
The development of equipment and techniques that permit application of Sabatier's classical discoveries in vapor-phase hydrogenation to micro samples was accomplished just six …
Number of citations: 15 academic.oup.com

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